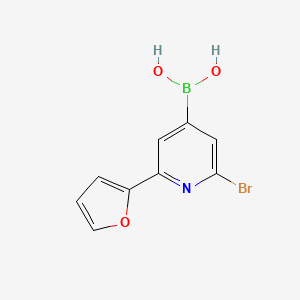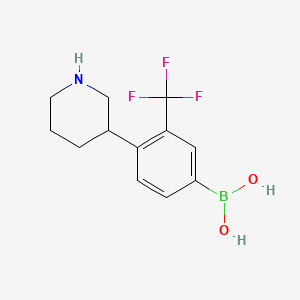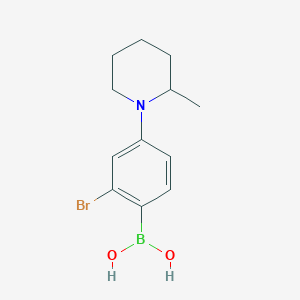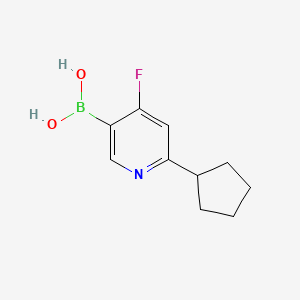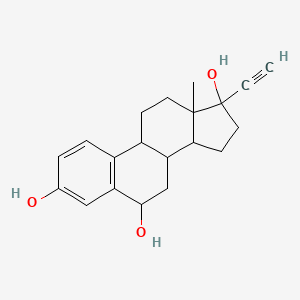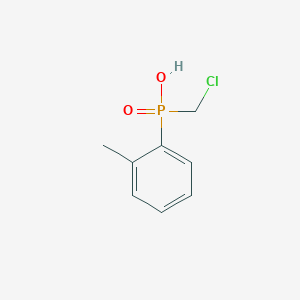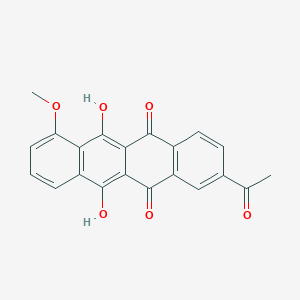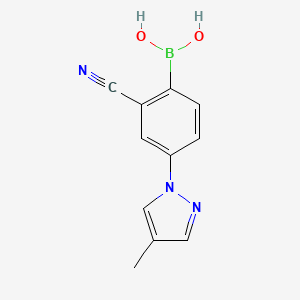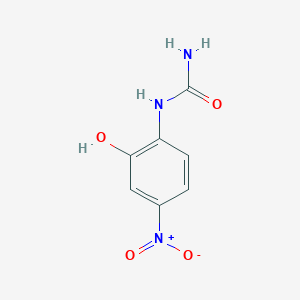
N-(2-Hydroxy-4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, (2-hydroxy-4-nitrophenyl)-, is a derivative of urea, a compound widely recognized for its diverse applications in various fields such as agriculture, pharmaceuticals, and chemical industries. This specific derivative is characterized by the presence of a hydroxy group at the 2-position and a nitro group at the 4-position on the phenyl ring, which imparts unique chemical and biological properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, (2-hydroxy-4-nitrophenyl)-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process that avoids the use of organic co-solvents . Another method involves the reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the corresponding urea .
Industrial Production Methods
Industrial production of urea derivatives often employs large-scale synthesis methods that prioritize efficiency and cost-effectiveness. The reaction of isocyanates or carbamoyl chlorides with ammonia is a widely used method, although it is not environmentally friendly due to the use of phosgene . Alternative methods that avoid toxic reagents and utilize water as a solvent are being developed to promote sustainable industrial practices .
Análisis De Reacciones Químicas
Types of Reactions
Urea, (2-hydroxy-4-nitrophenyl)-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydroxy group can be oxidized to a carbonyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the hydroxy group results in a carbonyl compound .
Aplicaciones Científicas De Investigación
Urea, (2-hydroxy-4-nitrophenyl)-, has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Urea, (2-hydroxy-4-nitrophenyl)-, involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other urea derivatives such as:
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Known for its antimicrobial activity.
4-Nitrophenyl-N-benzylcarbamate: Used in the synthesis of monosubstituted ureas.
Uniqueness
Urea, (2-hydroxy-4-nitrophenyl)-, is unique due to the presence of both hydroxy and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other urea derivatives .
Propiedades
Número CAS |
88522-68-3 |
|---|---|
Fórmula molecular |
C7H7N3O4 |
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
(2-hydroxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c8-7(12)9-5-2-1-4(10(13)14)3-6(5)11/h1-3,11H,(H3,8,9,12) |
Clave InChI |
IPIWLDOFSWBSCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


